molecular formula C21H23BrN2O B12558215 N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide

N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide

Cat. No.: B12558215
M. Wt: 399.3 g/mol
InChI Key: ZNQAZULTAXRBES-UHFFFAOYSA-M
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Description

N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a phenyl group, an indolium ion, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide typically involves a multi-step process. One common method includes the reaction of 1,3,3-trimethylindoline with an appropriate acylating agent to form the indolium ion. This is followed by the introduction of the phenyl group through a coupling reaction. The final step involves the addition of the bromide ion to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as hydroxide ions in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide involves its interaction with specific molecular targets. The indolium ion can interact with nucleic acids and proteins, leading to various biological effects. The phenyl group enhances its binding affinity, while the acetamide group contributes to its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-2-[2-[2-[[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]amino]phenoxy]ethoxy]aniline,dithiocyanate
  • 4-ethoxy-N-methyl-N-[4-[(E)-2-(1,3,3-trimethylindol-2-yl)ethenyl]phenyl]aniline

Uniqueness

N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H23BrN2O

Molecular Weight

399.3 g/mol

IUPAC Name

N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide

InChI

InChI=1S/C21H23N2O.BrH/c1-16(24)23(17-10-6-5-7-11-17)15-14-20-21(2,3)18-12-8-9-13-19(18)22(20)4;/h5-15H,1-4H3;1H/q+1;/p-1

InChI Key

ZNQAZULTAXRBES-UHFFFAOYSA-M

Isomeric SMILES

CC(=O)N(/C=C/C1=[N+](C2=CC=CC=C2C1(C)C)C)C3=CC=CC=C3.[Br-]

Canonical SMILES

CC(=O)N(C=CC1=[N+](C2=CC=CC=C2C1(C)C)C)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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